molecular formula C18H17BrN4O3S3 B2655188 2-((4-amino-5-((5-bromothiophen-2-yl)sulfonyl)pyrimidin-2-yl)thio)-N-(4-ethylphenyl)acetamide CAS No. 1223905-71-2

2-((4-amino-5-((5-bromothiophen-2-yl)sulfonyl)pyrimidin-2-yl)thio)-N-(4-ethylphenyl)acetamide

Cat. No. B2655188
CAS RN: 1223905-71-2
M. Wt: 513.44
InChI Key: VSBQLPQUUKXIQZ-UHFFFAOYSA-N
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Description

2-((4-amino-5-((5-bromothiophen-2-yl)sulfonyl)pyrimidin-2-yl)thio)-N-(4-ethylphenyl)acetamide is a useful research compound. Its molecular formula is C18H17BrN4O3S3 and its molecular weight is 513.44. The purity is usually 95%.
BenchChem offers high-quality 2-((4-amino-5-((5-bromothiophen-2-yl)sulfonyl)pyrimidin-2-yl)thio)-N-(4-ethylphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((4-amino-5-((5-bromothiophen-2-yl)sulfonyl)pyrimidin-2-yl)thio)-N-(4-ethylphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Crystal Structure and Molecular Conformation

The crystal structure and molecular conformation of related compounds, such as 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(3-nitrophenyl)acetamide monohydrate and N-(2-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide, reveal a folded conformation around the methylene C atom of the thioacetamide bridge. This structural characteristic, stabilized by an intramolecular N—H⋯N hydrogen bond, suggests a specific interaction mode that could be relevant for designing compounds with targeted biological activities (Subasri et al., 2016).

Antifolate Activity and Antitumor Applications

Research on similar structures, focusing on classical and nonclassical antifolate activity, highlights the potential of such compounds in inhibiting dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in cancer cells. For example, classical and nonclassical 2-amino-4-oxo-5-arylthio-substituted-6-methylthieno[2,3-d]pyrimidine antifolates have shown potent dual inhibitory activities against thymidylate synthase and DHFR, marking them as promising candidates for cancer therapy (Gangjee et al., 2008).

Antimicrobial Applications

The incorporation of sulfonamide moieties in heterocyclic compounds, as seen in new derivatives bearing this functional group, has been explored for antimicrobial applications. Such studies aim at synthesizing compounds with potential use as antibacterial and antifungal agents, indicating the broader applicability of the chemical structure for addressing various microbial infections (Darwish et al., 2014).

Urease Inhibition and Antibacterial Activity

Recent investigations into thiophene sulfonamide derivatives, including those synthesized via Suzuki cross-coupling reactions, have shown significant urease inhibitory and hemolytic activities. This research suggests potential therapeutic applications in treating diseases associated with urease-producing pathogens, alongside evaluating their antibacterial efficacy (Noreen et al., 2017).

properties

IUPAC Name

2-[4-amino-5-(5-bromothiophen-2-yl)sulfonylpyrimidin-2-yl]sulfanyl-N-(4-ethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17BrN4O3S3/c1-2-11-3-5-12(6-4-11)22-15(24)10-27-18-21-9-13(17(20)23-18)29(25,26)16-8-7-14(19)28-16/h3-9H,2,10H2,1H3,(H,22,24)(H2,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSBQLPQUUKXIQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CSC2=NC=C(C(=N2)N)S(=O)(=O)C3=CC=C(S3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17BrN4O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

513.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((4-amino-5-((5-bromothiophen-2-yl)sulfonyl)pyrimidin-2-yl)thio)-N-(4-ethylphenyl)acetamide

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